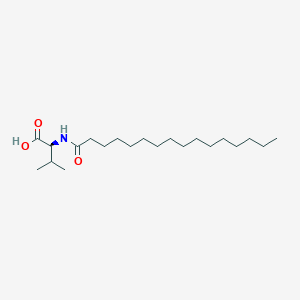
N-Hexadecanoyl-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valine, N-(1-oxohexadecyl)- is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by the presence of a long-chain fatty acid (hexadecanoic acid) attached to the amino group of L-Valine. This modification enhances its lipophilicity and allows it to interact with biological membranes more effectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(1-oxohexadecyl)- typically involves the coupling of L-Valine with hexadecanoic acid. This can be achieved through various synthetic routes, including:
Direct Coupling: L-Valine is reacted with hexadecanoic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.
Esterification: L-Valine is first converted to its ester form, followed by reaction with hexadecanoic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of L-Valine, N-(1-oxohexadecyl)- often involves large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valine, N-(1-oxohexadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecanoic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of L-Valine, N-(1-oxohexadecyl)-.
Applications De Recherche Scientifique
L-Valine, N-(1-oxohexadecyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-penetrating abilities and moisturizing effects.
Mécanisme D'action
The mechanism of action of L-Valine, N-(1-oxohexadecyl)- involves its interaction with biological membranes. The long-chain fatty acid moiety allows the compound to integrate into lipid bilayers, enhancing its ability to modulate membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl tripeptide-5: Another peptide with a long-chain fatty acid moiety, known for its skin-penetrating abilities and anti-aging properties.
Acetyl hexapeptide-49: A peptide used in cosmetics for its anti-inflammatory effects.
Uniqueness
L-Valine, N-(1-oxohexadecyl)- is unique due to its specific modification with hexadecanoic acid, which enhances its lipophilicity and membrane interaction capabilities. This makes it particularly useful in applications requiring efficient skin penetration and membrane modulation.
Propriétés
Formule moléculaire |
C21H41NO3 |
|---|---|
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
(2S)-2-(hexadecanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25)/t20-/m0/s1 |
Clé InChI |
OGLNTVZUARMGNY-FQEVSTJZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


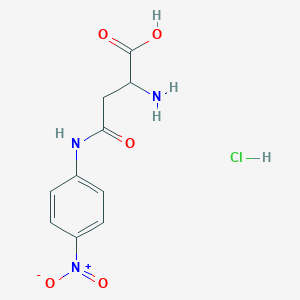

![2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)-N-methylacetamide](/img/structure/B12283867.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B12283871.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12283878.png)
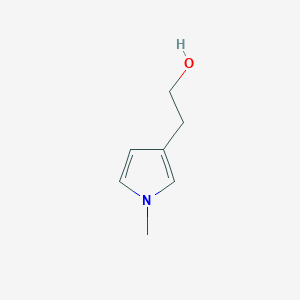

![2-Oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B12283891.png)
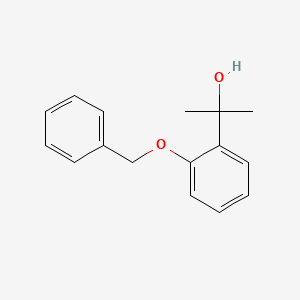
![7-Bromobenzo[D]isothiazole-3-carboxylic acid](/img/structure/B12283895.png)
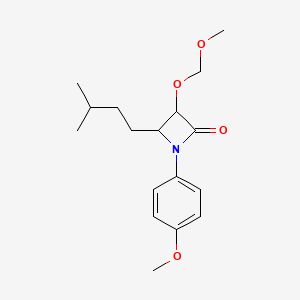
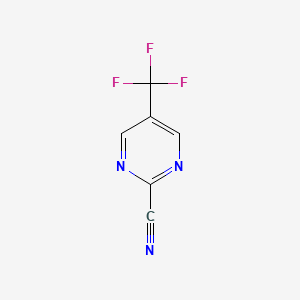
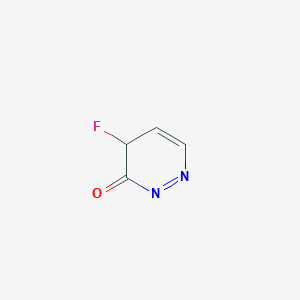
![(5S)-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12283906.png)
